molecular formula C14H23ClN2O2 B1435311 tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate CAS No. 1702300-72-8

tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B1435311
CAS RN: 1702300-72-8
M. Wt: 286.8 g/mol
InChI Key: ISILMCSLNHEKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate” is likely a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are important building blocks in organic synthesis . This particular compound has a tert-butyl ester group, a cyanogroup, and a 3-chloropropyl group attached to the piperidine ring.


Molecular Structure Analysis

The molecular formula of this compound is likely C12H23ClN2O2 based on its name . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring are a tert-butyl ester group, a cyanogroup, and a 3-chloropropyl group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to participate in a variety of chemical reactions. They can undergo reactions at the nitrogen atom (such as alkylation or acylation) or at the carbon atoms (such as substitution or addition reactions) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar cyanogroup and ester group could impact its solubility in various solvents. The compound is likely a solid or liquid at room temperature .

Scientific Research Applications

  • Synthesis of Small Molecule Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It has been synthesized through a multi-step process, starting from commercially available materials, with a high total yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).

  • Stereochemistry in Synthesis : Studies on tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have focused on stereoselective syntheses. These compounds are used to produce cis and trans isomers crucial in the development of pharmacologically active compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

  • Piperidine Derivatives Synthesis : The reaction of tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with other compounds has led to the formation of new tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of diverse piperidine derivatives, which are valuable in pharmaceutical chemistry (Moskalenko & Boev, 2014).

  • Development of New Pharmacological Agents : The synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, is a notable example. This compound showcases the use of tert-butyl-based compounds in developing new pharmacological agents (Chen Xin-zhi, 2011).

  • Chiral Auxiliary and Dipeptide Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, have been used as chiral auxiliaries in dipeptide synthesis. Such compounds demonstrate the versatility of tert-butyl-based compounds in synthesizing optically active molecules (Studer, Hintermann, & Seebach, 1995).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Piperidine derivatives are found in many pharmaceuticals and can have a variety of biological activities .

Safety and Hazards

While specific safety information for this compound is not available, general precautions should be taken when handling it. This includes avoiding inhalation or contact with skin or eyes, and not ingesting the compound .

Future Directions

The future directions for this compound would depend on its specific applications. Piperidine derivatives are an active area of research in organic synthesis and medicinal chemistry, and new methods for their synthesis and functionalization are continually being developed .

properties

IUPAC Name

tert-butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O2/c1-13(2,3)19-12(18)17-9-6-14(11-16,7-10-17)5-4-8-15/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISILMCSLNHEKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Charge 1780 g of THF and 86.6 g of diisopropylanmine to R1. Cool the mixture in R1 to −40° C.˜−60° C. Add drop-wise 210.5 g of n-BuLi (1.6 eq) into R1 and stir the mixture for 0.5-1 hour. Charge 890 g of THF then 100.0 g of tert-butyl 4-cyanopiperidine-1-carboxylate into R2. Add the solution of tert-butyl 4-cyanopiperidine-1-carboxylate in R2 drop-wise to R1, controling the temperature at −40° C.˜−60° C. Stir the mixture in R1 for 1˜2 hour. Charge 890 g of THF and 130.5 g of 1-bromo-3-chloro-propane into R2. Add the solution of 1-bromo-3-chloro-propane in R2 drop-wise to R1, control the temperature at −40˜−60° C. Stir the mixture in R1 for 3 hours at −40˜−60° C. then slowly warm the mixture to 20˜25° C. and stir for 13˜16 hours. Cool the mixture to 0˜5° C. Add drop-wise 525 g of NH4Cl (saturated aqueous solution) then 500 g of water into R1. Concentrate the mixture to total weight 1000˜1100 g below 40° C. then add 380 g of MTBE. Stir the mixture at 10˜20° C. for 20-40 minutes then allow to stand for 30˜60 mins Separate the aqueous layer and wash the organic layer with 2×500 g of H2O. Concentrate the mixture to 300 g total weight below 50° C. Add 136 g of n-heptane then concentrate the mixture to 300 g total weight below 50° C. Cool the mixture 0-5° C., then add drop-wise 340 g of n-heptane. Stir the mixture in for 5˜10 hours, then filter the suspension. Rinse the flask with 68.0 g of n-heptane, then wash the cake to provide of tert-butyl 4-(3-chloropropyl)-4-cyano-piperidine-1-carboxylate (118 g, 87.2% Assay, 75.4% yield): mass spectrum (m/z): 231 (M+H-tBu). Transfer the cake to a flask and add 610.0 g of Toluene. Concentrate mixture to 500 g total weight below 50° C. The product is stored as a toluene solution until required.
Quantity
210.5 g
Type
reactant
Reaction Step One
Name
Quantity
1780 g
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
525 g
Type
reactant
Reaction Step Six
Name
Quantity
500 g
Type
solvent
Reaction Step Seven
Quantity
130.5 g
Type
reactant
Reaction Step Eight
Name
Quantity
890 g
Type
solvent
Reaction Step Eight
Name
Quantity
890 g
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.